1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c26-19(21-7-6-15-4-2-1-3-5-15)16-11-25(12-16)18-10-17(22-13-23-18)24-9-8-20-14-24/h4,8-10,13-14,16H,1-3,5-7,11-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYWPUMUWJUGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and its molecular weight is approximately 350.4 g/mol. The presence of imidazole and pyrimidine rings suggests potential interactions with various biological targets.
Research indicates that compounds containing imidazole and pyrimidine moieties often exhibit significant biological activities, including anti-cancer and anti-microbial effects. The mechanism of action typically involves the inhibition of key enzymes or pathways critical for cell proliferation or survival.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds featuring imidazole and pyrimidine derivatives. For instance, a study demonstrated that derivatives with imidazole rings showed potent inhibitory effects on cancer cell lines, particularly those overexpressing the PI3K pathway, which is crucial in many cancers .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.18 | HCC827 (Lung Cancer) |
| Compound B | 1.35 | A549 (Lung Cancer) |
| Target Compound | TBD | TBD |
Anti-Tubercular Activity
Another area of focus is the anti-tubercular activity. Research has shown that certain pyrimidine derivatives exhibit significant activity against Mycobacterium tuberculosis. The target compound's structural similarity to these derivatives suggests potential efficacy against tuberculosis .
Study 1: Antiproliferative Effects
A recent study investigated a series of compounds with similar structures to assess their antiproliferative effects on various cancer cell lines. The results indicated that modifications to the cyclohexene group significantly influenced the activity, with some derivatives displaying IC50 values as low as 1.35 µM against resistant cancer cells .
Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition profiles of imidazole-containing compounds. The target compound was assessed for its ability to inhibit key kinases involved in cancer progression, revealing promising results that warrant further exploration in preclinical models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of azetidine-3-carboxamide derivatives with pyrimidine or pyridine-based substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Molecular Weight :
- The target compound’s cyclohexenylethyl group contributes to a higher molecular weight (~404.5) compared to analogs with simpler substituents (e.g., Analog 2: 351.4).
- Replacement of imidazole with pyrazole (Analog 4 and 5) reduces molecular weight by ~50–78 g/mol, reflecting the loss of one nitrogen atom in pyrazole versus imidazole .
Heterocyclic Variations: Imidazole vs. Thiazole vs.
Synthetic Feasibility :
- While synthesis details for the target compound are absent, Analog 1 and related compounds (e.g., compound 41 in ) demonstrate moderate yields (e.g., 35% for compound 41) and high HPLC purity (up to 98.67%), suggesting feasible routes for azetidine-carboxamide derivatives .
Structural Flexibility :
- The cyclohexenylethyl group in the target compound introduces conformational flexibility and lipophilicity, which could improve membrane permeability compared to rigid aromatic substituents in Analog 2 and 3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
